Hexafluronium

Übersicht

Beschreibung

Vorbereitungsmethoden

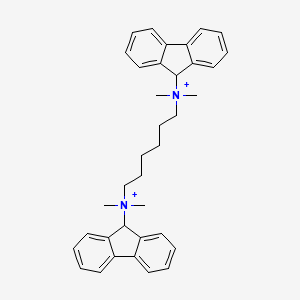

Synthesewege und Reaktionsbedingungen: Hexafluronium bromid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Fluorenylmethylchlorid mit Hexamethylendiamin umfasst, gefolgt von einer Quaternisierung mit Methylbromid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound bromid beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie im Labormaßstab, jedoch optimiert für höhere Effizienz und Ausbeute. Dazu gehören die Verwendung von industriellen Reaktoren, kontinuierlichen Durchflusssystemen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen: Hexafluronium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, oft unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere, üblicherweise unter Verwendung von Reagenzien wie Natriumhydroxid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Fluorenon-Derivaten.

Reduktion: Bildung von Fluorenylmethylamin-Derivaten.

Substitution: Bildung verschiedener substituierter Fluorenylverbindungen.

Wissenschaftliche Forschungsanwendungen

Hexafluronium bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung quartärer Ammoniumsalze.

Biologie: Einsatz in Studien zur neuromuskulären Übertragung und Cholinesterase-Hemmung.

Medizin: Verwendung in der Anästhesiologie, um die Muskelrelaxation während chirurgischer Eingriffe zu verlängern.

Industrie: Anwendung bei der Entwicklung neuer Arzneimittel und als Referenzstandard in Qualitätskontrolllaboren.

5. Wirkmechanismus

This compound bromid wirkt als nicht-kompetitiver, reversibler Hemmer der humanen Plasma-Cholinesterase oder Pseudocholinesterase . Es bindet an anionische Seitenrezeptoren in der Nähe des aktiven Zentrums des Enzyms und verursacht eine Konformationsänderung, die die Acylierung der esteratischen Stelle verhindert . Diese Hemmung verlängert die Wirkung von Acetylcholin an der neuromuskulären Synapse, was zu einer verlängerten Muskelrelaxation führt .

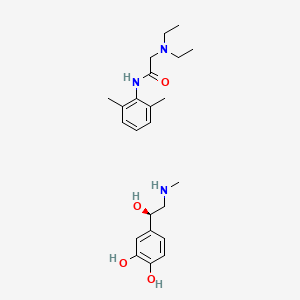

Ähnliche Verbindungen:

Suxamethoniumchlorid: Ein weiteres neuromuskuläres Blockademittel, das in der Anästhesiologie verwendet wird.

Mivacuriumchlorid: Ein kurzwirksames, nicht-depolarisierendes neuromuskuläres Blockademittel.

Atracurium besylat: Ein nicht-depolarisierender Skelettmuskelrelaxans, das in der Anästhesie verwendet wird.

Vergleich: this compound bromid ist einzigartig in seiner Fähigkeit, die Wirkung von Suxamethoniumchlorid durch Hemmung von Plasma-Cholinesterasen zu verlängern . Im Gegensatz zu Suxamethoniumchlorid, das als depolarisierendes Muskelrelaxans wirkt, verursacht this compound bromid keine anfänglichen Muskelzuckungen . Im Vergleich zu Mivacuriumchlorid und Atracurium besylat hat this compound bromid eine längere Wirkdauer und einen anderen Mechanismus der Cholinesterase-Hemmung .

Wirkmechanismus

Hexafluronium bromide acts as a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It binds to anionic side receptors near the active center of the enzyme, causing a conformational change that prevents acylation of the esteratic site . This inhibition prolongs the action of acetylcholine at the neuromuscular junction, leading to prolonged muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Suxamethonium chloride: Another neuromuscular blocking agent used in anesthesiology.

Mivacurium chloride: A short-acting non-depolarizing neuromuscular blocking agent.

Atracurium besylate: A non-depolarizing skeletal muscle relaxant used in anesthesia.

Comparison: Hexafluronium bromide is unique in its ability to prolong the action of suxamethonium chloride by inhibiting plasma cholinesterases . Unlike suxamethonium chloride, which acts as a depolarizing muscle relaxant, this compound bromide does not cause initial muscle fasciculations . Compared to mivacurium chloride and atracurium besylate, this compound bromide has a longer duration of action and a different mechanism of cholinesterase inhibition .

Eigenschaften

IUPAC Name |

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZAQYPYABGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

317-52-2 (di-bromide salt) | |

| Record name | Hexafluorenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00859333 | |

| Record name | Hexafluorenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hexafluronium bromide is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase. Hexafluornium probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site. The esteratic site on cholistereases is where acetylcholine is hydrolyzed to acetic acid and choline., ... WORK ... HAS LED TO PROPOSAL THAT PREJUNCTIONAL MOTOR-NERVE TERMINAL IS PRIMARY SITE OF ACTION OF COMPETITIVE & DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. /NEUROMUSCULAR BLOCKING AGENTS/, ...DESTRUCTION BY PLASMA CHOLINESTERASE IS...PRINCIPAL MEANS WHEREBY SUCCINYLCHOLINE IS DEGRADED, PROLONGATION OF ACTION MIGHT BE EXPLAINED BY ANTICHOLINESTERASE ACTION. HOWEVER, MARKED POTENTIATION CANNOT BE SO EXPLAINED, & VARIOUS EXPTL OBSERVATIONS INDICATE...INTERACTION @ NEUROMUSCULAR JUNCTION. /HEXAFLUORENIUM BROMIDE/ | |

| Record name | Hexafluronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXAFLUORENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4844-10-4 | |

| Record name | Hexafluorenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexafluorenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAFLUORENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAFLUORENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/ | |

| Record name | Hexafluronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXAFLUORENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

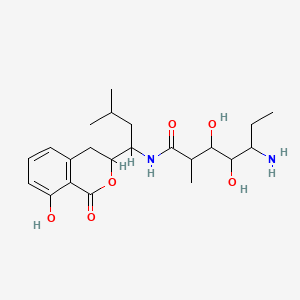

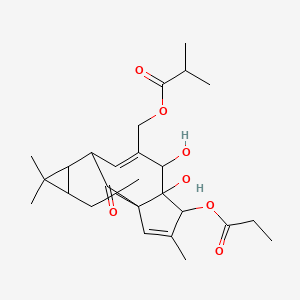

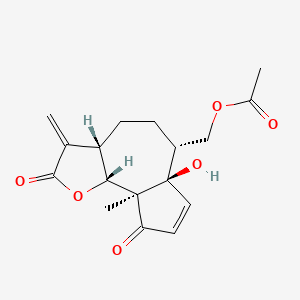

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/new.no-structure.jpg)

![copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate](/img/structure/B1221956.png)